Lobaric acid
Overview
Description
Lobaric acid is a depsidone metabolite that has been isolated from Stereocaulon lichen species . It exhibits diverse biological activities, including antioxidant, antiproliferative, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The first total syntheses of lobaric acid and its derivatives were reported in a study . Lobarin, with a pseudodepsidone structure, was synthesized first in 11 steps by utilizing an Ullmann aryl ether coupling reaction. Lobaric acid was synthesized in an additional three steps by a seven-membered lactonization reaction .Molecular Structure Analysis
The molecular formula of Lobaric acid is C25H28O8 . For more detailed structural information, you may refer to the PubChem database .Chemical Reactions Analysis
Lobaric acid’s synthesis involves an Ullmann aryl ether coupling reaction and a seven-membered lactonization reaction . More details about the chemical reactions involved in its synthesis can be found in the referenced study .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of Lobaric acid can be found in the PubChem database . For more specific properties, you may need to refer to specialized chemical databases or literature.Scientific Research Applications
Anti-Inflammatory Activity
Lobaric acid has been identified as a potent anti-inflammatory agent. It exerts its effects by inhibiting key pathways involved in inflammation, such as the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome activation. These pathways are critical in the regulation of pro-inflammatory cytokines and mediators. Studies have shown that lobaric acid can effectively reduce the production of inflammatory markers like nitric oxide, cyclooxygenase-2, prostaglandin E2, tumor necrosis factor-α, and interleukins in macrophages stimulated by lipopolysaccharides (LPS) (Lee et al., 2018).
Anticancer Activity
Lobaric acid has also been explored for its potential anticancer properties. It has shown cytotoxic effects on various human cancer cell lines, including breast adenocarcinoma, cervix adenocarcinoma, and colon carcinoma. The compound interferes with cell proliferation and viability and induces apoptosis, a programmed cell death essential for eliminating cancer cells. Notably, lobaric acid and related compounds have demonstrated the ability to induce apoptosis by affecting cell cycle regulation and modulating the expression of apoptosis-related genes (Hong et al., 2018).
Enzyme Inhibitory and Immunomodulatory Activities
Lobaric acid has been evaluated for its enzyme inhibitory and immunomodulatory activities, particularly its ability to inhibit enzymes involved in inflammatory and disease processes. For example, it has shown significant inhibitory effects on enzymes like phosphodiesterase and β-glucuronidase, which are involved in various physiological and pathological processes. Additionally, lobaric acid exhibited potent inhibitory activity on reactive oxygen species production in human polymorphonuclear cells, suggesting its potential role in modulating immune responses and preventing oxidative damage (Thadhani et al., 2014).
properties
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEWMLHQNRHTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200238 | |
Record name | Lobaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lobaric acid | |
CAS RN |
522-53-2 | |
Record name | Lobaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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